Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

Description

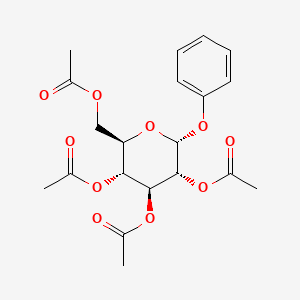

Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS: 604-70-6; molecular formula: C₂₂H₂₄O₁₁, MW: 464.42) is a protected glycoside derivative widely employed in carbohydrate chemistry and biomedical research. The compound features a phenyl aglycone linked to a fully acetylated α-D-glucopyranosyl moiety, which stabilizes the sugar during synthetic manipulations . Its primary applications include:

- Glycoside synthesis: Serving as an intermediate for deprotection to yield bioactive glycosides.

- Drug development: Facilitating the synthesis of glycosidase inhibitors and glycomimetics targeting diseases like cancer and viral infections .

The acetyl groups protect hydroxyl functionalities, enhancing stability during storage and synthetic reactions. Deprotection under basic or enzymatic conditions regenerates the free sugar for downstream applications.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPFIHCMIKXMU-OBKDMQGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be synthesized through the acetylation of phenyl a-D-glucopyranoside. The process involves the use of acetic anhydride and a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding glycosides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and sodium ethoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various glycosides, glycosidase inhibitors, and other derivatives with potential biological activities .

Scientific Research Applications

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate for enzyme assays and studies involving glycosidase inhibitors.

Medicine: Potential anti-cancer properties make it a candidate for drug development.

Industry: Utilized in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside involves its interaction with specific enzymes and molecular targets. It acts as a substrate for glycosidases, leading to the inhibition of these enzymes. This inhibition can affect various biological pathways, including those involved in cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variation and Physicochemical Properties

Key structural analogs differ in aglycone substituents and protecting groups, which influence reactivity, solubility, and biological activity.

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance chromogenic properties, enabling spectrophotometric detection in enzyme assays .

- Hydrophobic aglycones (e.g., chroman) improve lipid solubility, facilitating drug delivery .

- Reactive moieties (e.g., formyl, allyl) enable further functionalization for bioconjugation or polymerization .

Phenyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside

- Helferich glycosylation: Reacts 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with phenol under basic conditions .

- Catalytic methods : Boron trifluoride etherate facilitates glycosidic bond formation, as seen in propargyl analog synthesis .

4-Nitrophenyl and 2-Chloro-4-nitrophenyl Derivatives

- Nitro-substituted phenols: Coupled with glycosyl bromides using silver oxide or phase-transfer catalysis .

Chroman-6-yl Derivative

- Modified Helferich method : Glucosylation of 2,2,5,7,8-pentamethyl-6-hydroxychroman enhances water solubility for vitamin E delivery .

Stability and Reactivity

- Acetyl vs. Benzyl Protection: Acetyl groups (as in the target compound) offer ease of deprotection under mild basic conditions, whereas benzyl groups (e.g., ) require hydrogenolysis, complicating scale-up .

- Thioglycosides (e.g., Ethyl 1-thio-β-D-glucopyranoside, ): Exhibit greater hydrolytic stability than O-glycosides, suited for prolonged storage .

Biological Activity

Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (PhAc-Glc) is a glycosyl donor compound that has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

PhAc-Glc is a derivative of glucose where all hydroxyl groups are acetylated. This modification enhances its stability and reactivity, making it useful for synthesizing glycosides and glycosidase inhibitors. The compound is recognized for its antimicrobial properties and potential anti-cancer effects, contributing to its relevance in pharmaceutical research.

Biochemical Pathways

PhAc-Glc is involved in several biochemical pathways:

- Synthesis of Glycosides : It acts as a glycosyl donor in the formation of glycosides through glycosidic bond formation.

- Glycosidase Inhibition : The compound can inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, which can be exploited in therapeutic applications against diseases involving these enzymes .

Antimicrobial Activity

Research indicates that PhAc-Glc exhibits antimicrobial properties against various bacterial and fungal pathogens. The compound's ability to inhibit the growth of these microorganisms makes it a candidate for developing new antimicrobial agents.

Case Studies and Experimental Data

-

Enzyme Interaction Studies :

- A study demonstrated that PhAc-Glc serves as an effective substrate for various glycosidases, allowing researchers to investigate enzyme kinetics and inhibition mechanisms. This property is crucial for understanding enzyme function and developing enzyme inhibitors.

-

Anticancer Properties :

- In vitro studies have shown that PhAc-Glc can induce apoptosis in cancer cell lines. For instance, treatment with PhAc-Glc resulted in significant cell death in MCF-7 breast cancer cells through the activation of caspase pathways.

- Synthesis Applications :

Comparative Analysis

The following table summarizes the structural features and unique characteristics of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | Contains a nitro group at the para position | Enhanced solubility and reactivity |

| Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | β-anomer instead of α-anomer | Different stereochemistry affects reactivity |

| Phenyl 2-O-acetyl-α-D-glucopyranoside | Only one acetyl group at position 2 | Simpler structure may lead to different properties |

| Phenyl 2,3-di-O-acetyl-α-D-glucopyranoside | Two acetyl groups instead of four | Less steric hindrance may affect enzyme interactions |

Q & A

Q. What are the established synthetic methodologies for preparing phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via glycosylation reactions using activated glycosyl donors. A common protocol involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with phenol in the presence of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. For example, ZnCl₂ in toluene at 80°C yields the α-anomer selectively due to its ability to stabilize oxocarbenium intermediates, favoring axial attack by the phenol nucleophile . Reaction monitoring via TLC and purification by recrystallization (e.g., using diisopropyl ether) ensures high purity (>97%) .

Q. How is phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside structurally characterized in academic research?

Structural confirmation relies on NMR (¹H, ¹³C, DEPT) to assign acetyl group positions and anomeric configuration (α vs. β). For example, the α-configuration is confirmed by a characteristic ¹H NMR signal for the anomeric proton at δ ~6.0 ppm with a coupling constant (J₁,₂) < 3.5 Hz. X-ray crystallography further resolves conformational details, such as the pyranose ring adopting a ^4C₁ chair conformation .

Q. What role does this compound play in glycosylation reaction studies?

The acetyl groups protect hydroxyl functionalities, enabling selective deprotection for stepwise oligosaccharide synthesis. It serves as a glycosyl acceptor or donor in glycosylation reactions, particularly for studying regioselectivity and stereochemical outcomes. For instance, propargyl derivatives of tetraacetyl glucopyranosides are used in "click chemistry" to build glycoconjugates .

Advanced Research Questions

Q. How does phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside facilitate enzyme mechanistic studies, particularly with glycosidases?

The acetylated phenyl glucoside acts as a substrate analog for glycosidases, mimicking natural substrates while resisting hydrolysis. Kinetic assays (e.g., Michaelis-Menten analysis) and X-ray crystallography reveal enzyme active-site interactions. For example, its use in β-glucosidase studies highlights hydrogen bonding between acetyl groups and catalytic residues, elucidating substrate recognition patterns .

Q. What challenges arise in resolving conformational disorder in crystallographic studies of derivatives like 2,2,5,7,8-pentamethylchroman-6-yl tetraacetyl glucopyranoside?

Synchrotron X-ray data of such derivatives often reveal disorder in chroman rings, requiring multi-conformer refinement. In one study, two independent molecules in the asymmetric unit exhibited occupancy ratios of 0.858:0.142 and 0.523:0.477 for alternative half-chair conformations. Restraints on bond lengths/angles and SHELXL refinement protocols are critical to model disorder accurately .

Q. How can researchers address contradictions in enzymatic activity data when using acetylated glucopyranosides as substrates?

Discrepancies may arise from incomplete deacetylation or solvent effects on enzyme kinetics. Methodological solutions include:

Q. What advanced synthetic strategies are employed to modify the phenyl group for targeted glycoconjugate synthesis?

Functionalization of the phenyl ring (e.g., introducing formyl or allyl groups) enables site-specific conjugation. For example, 4-formylphenyl tetraacetyl glucopyranoside is used to synthesize Schiff bases with amines, forming stable glycoconjugates for drug delivery studies. Allyl derivatives undergo thiol-ene reactions for polymer grafting .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.